molecular formula C16H17N3O5 B15280931 4-hydroxy-5-methoxy-N-[2-methoxy-5-(methylcarbamoyl)phenyl]pyridine-2-carboxamide

4-hydroxy-5-methoxy-N-[2-methoxy-5-(methylcarbamoyl)phenyl]pyridine-2-carboxamide

Cat. No.: B15280931
M. Wt: 331.32 g/mol
InChI Key: CZJAXEDGHSWRLG-UHFFFAOYSA-N
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Description

5-methoxy-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-oxo-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which includes a pyridinecarboxamide core, methoxy groups, and a methylamino carbonyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-oxo-1,4-dihydro-2-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyridine ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the methoxy groups: Methoxylation can be performed using methanol and a suitable catalyst under reflux conditions.

    Attachment of the methylamino carbonyl group: This step can be carried out through a nucleophilic substitution reaction using methylamine and a carbonyl-containing reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or continuous flow reactors: These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

    Catalysts and solvents: The use of specific catalysts and solvents can enhance reaction efficiency and yield.

    Purification techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-oxo-1,4-dihydro-2-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methylamine in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-methoxy-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-oxo-1,4-dihydro-2-pyridinecarboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Pharmacology: Research focuses on its interaction with biological targets, such as enzymes and receptors.

    Material Science: It is explored for its potential use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methoxy-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-oxo-1,4-dihydro-2-pyridinecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-oxo-1,4-dihydro-2-pyridinecarboxamide: shares structural similarities with other pyridinecarboxamide derivatives, such as:

Uniqueness

  • Structural Features : The presence of methoxy groups and a methylamino carbonyl substituent distinguishes it from other pyridinecarboxamide derivatives.
  • Biological Activity : Its unique structure may confer specific biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

5-methoxy-N-[2-methoxy-5-(methylcarbamoyl)phenyl]-4-oxo-1H-pyridine-2-carboxamide

InChI

InChI=1S/C16H17N3O5/c1-17-15(21)9-4-5-13(23-2)10(6-9)19-16(22)11-7-12(20)14(24-3)8-18-11/h4-8H,1-3H3,(H,17,21)(H,18,20)(H,19,22)

InChI Key

CZJAXEDGHSWRLG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC(=O)C(=CN2)OC

Origin of Product

United States

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